molecular formula C14H12FNO2S B12602488 5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one CAS No. 918542-62-8

5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one

Cat. No.: B12602488
CAS No.: 918542-62-8
M. Wt: 277.32 g/mol
InChI Key: RAWYSHGIKTYKKU-UHFFFAOYSA-N
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Description

5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one is a chemical compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of an acetyl group, a fluorophenyl group, and a sulfanyl group attached to a pyridinone ring. Its molecular structure provides it with distinctive chemical properties that make it a subject of interest in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.

    Attachment of the Sulfanyl Group: This can be done through a thiolation reaction, where a thiol group is introduced to the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

918542-62-8

Molecular Formula

C14H12FNO2S

Molecular Weight

277.32 g/mol

IUPAC Name

5-acetyl-3-(4-fluorophenyl)sulfanyl-4-methyl-1H-pyridin-2-one

InChI

InChI=1S/C14H12FNO2S/c1-8-12(9(2)17)7-16-14(18)13(8)19-11-5-3-10(15)4-6-11/h3-7H,1-2H3,(H,16,18)

InChI Key

RAWYSHGIKTYKKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC=C1C(=O)C)SC2=CC=C(C=C2)F

Origin of Product

United States

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